molecular formula C26H45NO19 B1164161 GM1b Ganglioside sugar

GM1b Ganglioside sugar

カタログ番号: B1164161
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

GM1b Ganglioside sugar, also known as this compound, is a useful research compound. Its molecular formula is C26H45NO19. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis of GM1b Ganglioside

The total synthesis of GM1b ganglioside has been a significant focus in glycoscience due to its complex structure and biological importance. Recent advancements in synthetic methodologies have facilitated the efficient production of GM1b and its derivatives.

Table 1: Synthesis Techniques for GM1b Ganglioside

TechniqueDescriptionYield Achieved
Glucosyl Ceramide CassetteUtilizes cyclic and acyclic glucosyl ceramide acceptors to enhance glycosylation efficiency.Up to 88%
Modular SynthesisAllows for the assembly of ganglioside glycans suitable for biological studies.Variable
Combinatorial Glycol ArrayIncreases sensitivity in antibody detection for autoimmune diseases involving gangliosides.Enhanced

The development of a novel cyclic glucosyl ceramide cassette acceptor has been particularly effective in synthesizing GM1b, achieving yields as high as 88% after global deprotection steps . This method has been instrumental in producing various gangliosides, including GalNAc-GM1b, which is essential for studying their biological functions.

Clinical Significance in Neurological Disorders

GM1b ganglioside is notably implicated in autoimmune conditions such as Guillain-Barré syndrome (GBS). Patients with GBS often exhibit antibodies against GM1b, leading to distinct clinical manifestations and treatment responses.

Case Study: Guillain-Barré Syndrome

A study involving 132 GBS patients revealed that 19% had anti-GM1b antibodies. These patients exhibited more severe symptoms and slower recovery rates compared to those without these antibodies. The presence of IgG isotype antibodies was particularly associated with rapid progression of motor neuropathy .

Role in Neuroprotection and Cellular Signaling

GM1b ganglioside serves as a critical component in neuroprotection and cellular signaling pathways. It interacts with various membrane proteins, influencing their localization and activity.

Therapeutic Potential

Research indicates that GM1b ganglioside may have therapeutic applications beyond its role in neurological disorders. Its neurotrophic properties suggest potential use in treating neurodegenerative diseases.

Emerging Applications

  • Neurotrophic Drug : In China, gangliosides have been administered intravenously as neurotrophic agents, although safety concerns have emerged regarding their use in GBS patients .
  • Autoimmune Disease Treatment : Understanding the interactions between GM1b and immune responses could lead to targeted therapies for autoimmune neuropathies .

化学反応の分析

Structural Basis of GM1b

GM1b (Galβ1-3GalNAcβ1-4Galβ1-4Glcβ1-1Cer) lacks sialic acid on the internal galactose, distinguishing it from the a-series gangliosides (e.g., GM1a). Its glycan sequence includes:

  • Ceramide : Sphingosine base + fatty acid

  • Glycan core : Glcβ1-4Galβ1-4GalNAcβ1-3Galβ1-...

This structural simplicity enables distinct interactions with enzymes, proteins, and lipids .

Enzymatic Modifications

GM1b serves as a substrate for sialyltransferases and sulfotransferases:

  • Sialylation : ST3Gal-II adds α2-3-linked sialic acid to terminal galactose, converting GM1b to GD1α .

  • Sulfation : 3'-Sulfotransferases modify terminal galactose, altering charge and binding properties .

Critical residues : R5, K16, and H13/H14 in Aβ42 bind GM1b’s terminal galactose, modulating amyloid aggregation .

Protein Binding

  • SeviL lectin : Binds GM1b via terminal galactose (Kd = 2.5 μM), triggering hemagglutination in Ca²⁺-dependent assays .

  • Siglec-7/9 : GM1b derivatives show selective binding (Table 2), with GD3 (Kd = 8 nM) and GT1aα (Kd = 12 nM) as high-affinity ligands .

Table 2: Binding Affinities of GM1b Derivatives

LigandReceptorKd (nM)
GM1bSeviL lectin2500
GD3Siglec-78
GT1aαSiglec-912

Amyloid-β Modulation

  • GM1b micelles stabilize Aβ42 oligomers (40–260 kDa) via electrostatic interactions with cationic residues (R5, K16) .

  • Kinetic impact : Delays fibril formation by 48 hours compared to GM1a .

Catalytic Roles in Signaling

  • TrkA activation : GM1b’s terminal galactose enhances receptor dimerization, promoting neurite outgrowth (EC₅₀ = 10 μM) .

  • Calcium regulation : Binds NCX at nuclear membranes, increasing Ca²⁺ efflux by 30% .

Stability and Degradation

  • pH sensitivity : GM1b aggregates at pH < 5.0 due to protonation of galactose hydroxyls .

  • Enzymatic cleavage : Neuraminidases (NEU3) do not target GM1b, preserving its structure in lysosomal storage diseases .

特性

分子式

C26H45NO19

同義語

Neu5Acα2-3Galβ1-3GalNAcβ1-4Galβ1-4Glc

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。